

Spectroscopic Data and Experimental Protocols for 1-(4-(Diphenylamino)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(Diphenylamino)phenyl)ethanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-(diphenylamino)phenyl)ethanone**, also known as 4-acetyltriphenylamine. The information presented herein is essential for the unequivocal identification and characterization of this molecule, which serves as a valuable building block in various chemical and pharmaceutical research applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(4-(diphenylamino)phenyl)ethanone**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Data not available in search results				

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: Detailed experimental NMR data with specific chemical shifts, multiplicities, and coupling constants for **1-(4-(diphenylamino)phenyl)ethanone** were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1654	C=O (Ketone) stretch ^[1]
Other characteristic peaks not available in search results	

Note: The IR data is based on a related compound from the literature and serves as an expected value. A full experimental spectrum would provide a more comprehensive list of absorption bands.

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
287	Molecular ion $[M]^+$ [2]
272	$[M - CH_3]^+$ [2]
244	$[M - COCH_3]^+$ [2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-(4-(diphenylamino)phenyl)ethanone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
 - Transfer the clear solution into a standard 5 mm NMR tube.
- Instrument Setup:
 - The NMR spectra are acquired on a spectrometer operating at a standard frequency for 1H and ^{13}C nuclei (e.g., 400 MHz for 1H).
 - The instrument is locked onto the deuterium signal of the solvent.

- Shimming is performed to optimize the homogeneity of the magnetic field.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small, representative solid sample of **1-(4-(diphenylamino)phenyl)ethanone** directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:

- Lower the ATR anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

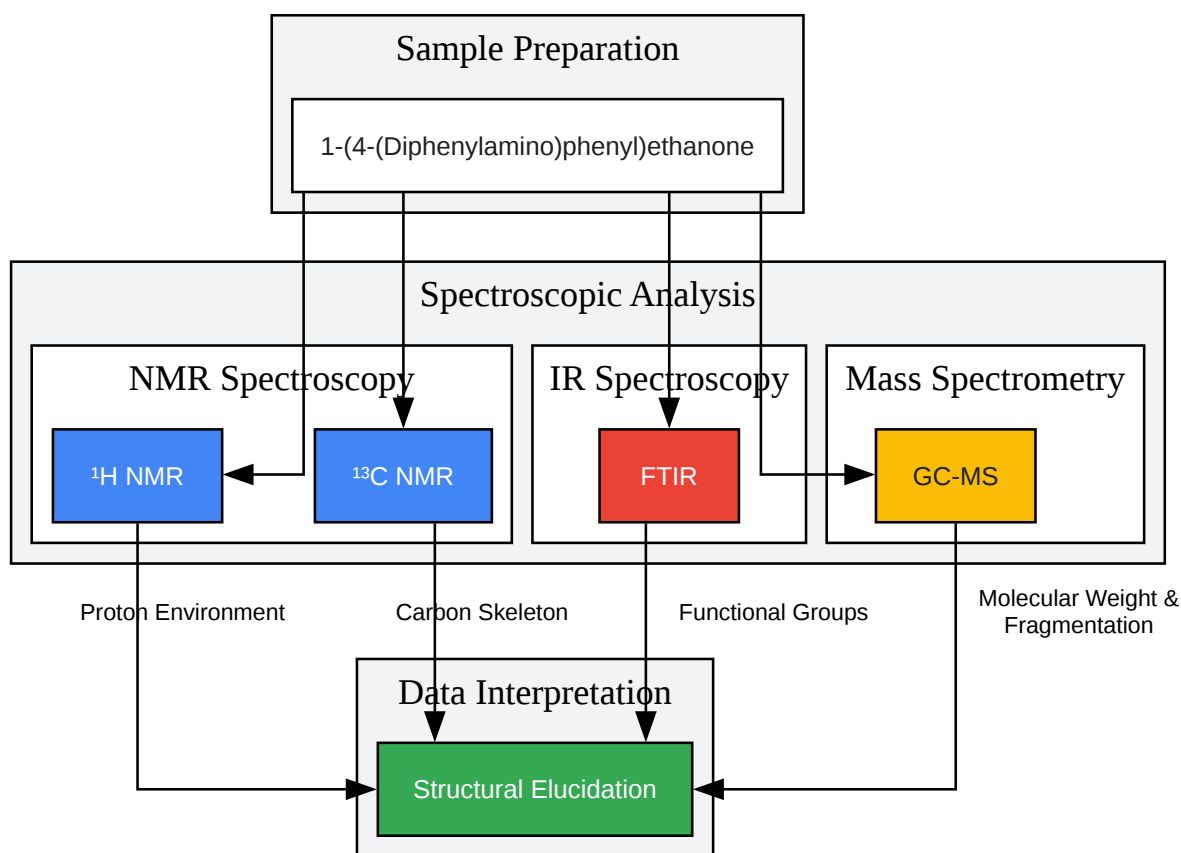
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **1-(4-(diphenylamino)phenyl)ethanone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup:
 - The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Set the GC oven temperature program to ensure good separation of the analyte from any impurities.
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - The analyte is separated from the solvent and any impurities as it passes through the GC column.
 - As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is recorded for the analyte peak in the chromatogram.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1-(4-(diphenylamino)phenyl)ethanone**.



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References

- 1. researchgate.net [researchgate.net]
- 2. 1-(4-(Diphenylamino)phenyl)ethanone | C₂₀H₁₇NO | CID 20107199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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